![molecular formula C20H17BrN2O2 B2986254 6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 859803-46-6](/img/structure/B2986254.png)

6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

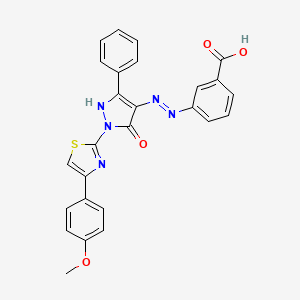

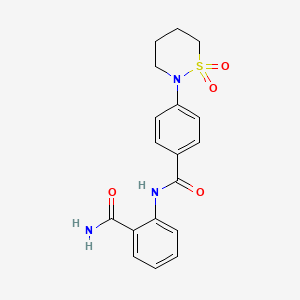

6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid is a chemical compound with the CAS number 859803-46-6 . It has a molecular weight of 397.27 and a molecular formula of C20H17BrN2O2 .

Synthesis Analysis

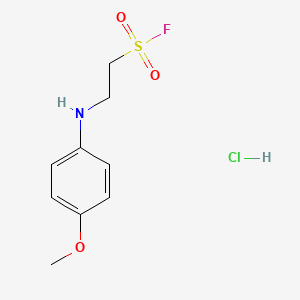

The synthesis of similar compounds has been achieved using the Heck reaction . This involves the reaction between 4-(dimethylamino)vinylbenzene and other compounds, obtained by the Wittig reaction from 4-(dimethylamino)phenylbenzaldehyde and methyltriphenylphosphonium bromide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (397.27) and molecular formula (C20H17BrN2O2) . Additional properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用

Synthesis and Cytotoxic Activity

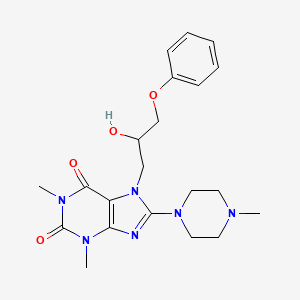

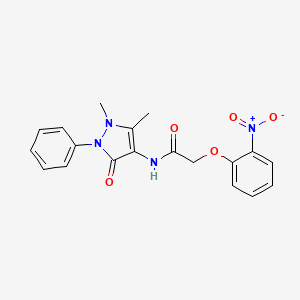

Researchers have developed carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting the versatility of quinoline derivatives in synthesizing compounds with significant cytotoxic activity. These derivatives demonstrated potent growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. This research underscores the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).

Photophysics and Molecular Logic Switches

Another study focused on the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including solvatochromism, acidochromism, and solid-state fluorescence. The pH-dependent fluorescence of these compounds was investigated for their potential as molecular logic gates, demonstrating the application of quinoline derivatives in developing advanced molecular electronics and photonic devices (Uchacz et al., 2016).

Synthesis Methodologies

Research on phosphoramides and the synthesis of 2,4-bis(dimethylamino)quinolines via HMPT-induced ring closure of anthranilates showcases innovative approaches to constructing quinoline derivatives. This methodological advancement facilitates the creation of structurally complex quinolines, which can serve as precursors or intermediates in synthesizing a wide range of biologically active compounds (Pedersen, 1977).

Acid-Base Properties and Photophysics

The reaction of 6-hydroxynaphthalene-2-carboxylic acid with certain quinolines led to compounds exhibiting both photoacid and photobase properties. These unique acid-base characteristics in the ground and singlet excited states highlight the potential of quinoline derivatives in photophysical studies and applications, such as in the design of pH sensors and in studying proton transfer processes (Gavrishova et al., 2015).

特性

IUPAC Name |

6-bromo-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O2/c1-23(2)16-8-4-13(5-9-16)3-7-15-12-18(20(24)25)17-11-14(21)6-10-19(17)22-15/h3-12H,1-2H3,(H,24,25)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMWVNAYFIBSPG-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)

![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide](/img/structure/B2986177.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2986184.png)

![(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2986186.png)

![(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2986188.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986190.png)